molecular formula C19H21N7O2 B11005215 N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B11005215
M. Wt: 379.4 g/mol
InChI Key: BNBWDUZVFCIDQW-UHFFFAOYSA-N
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Description

N-{3-[(1-Methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound featuring a cyclohexanecarboxamide core substituted with a tetrazole group and a phenyl ring modified by a 1-methylimidazole-2-carbonyl moiety. Its structural complexity combines heterocyclic motifs (imidazole and tetrazole) with a carboxamide linker, making it a candidate for diverse biological interactions.

Properties

Molecular Formula

C19H21N7O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[3-(1-methylimidazole-2-carbonyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H21N7O2/c1-25-11-10-20-17(25)16(27)14-6-5-7-15(12-14)22-18(28)19(8-3-2-4-9-19)26-13-21-23-24-26/h5-7,10-13H,2-4,8-9H2,1H3,(H,22,28)

InChI Key

BNBWDUZVFCIDQW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=CC=C2)NC(=O)C3(CCCCC3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the imidazole and tetrazole rings, followed by their coupling with the cyclohexane carboxamide group. Common synthetic routes may involve:

    Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

    Formation of the Tetrazole Ring: This can be synthesized by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Coupling Reactions: The imidazole and tetrazole rings are then coupled with the cyclohexane carboxamide group using reagents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the compound may result in the formation of amines.

Scientific Research Applications

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The imidazole and tetrazole rings can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and functional comparisons with analogous compounds:

Compound Name / ID Key Structural Features Molecular Formula (MW) Notable Properties / Activities Reference
Target Compound Cyclohexanecarboxamide, tetrazole, 1-methylimidazole-2-carbonyl phenyl ~C20H20N6O2 (exact MW N/A) Hypothesized metal-binding (imidazole) and hydrogen-bonding (tetrazole) capabilities. Synthesized
1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide Cyclohexanecarboxamide, tetrazole, 3-(trifluoromethyl)phenyl C15H16F3N5O (339.32 g/mol) Trifluoromethyl group enhances lipophilicity; potential for improved membrane permeability.
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide (TPIN) Tetrazole-phenyl, isonicotinamide C14H12N6O (exact MW N/A) Induces apoptosis in prostate cancer cells via F-actin/paxillin regulation.
N-(3-(1-(4-Methoxybenzyl)-...cyclohexanecarboxamide Cyclohexanecarboxamide, morpholine-carbonyl, methoxybenzyl Complex (exact MW N/A) Morpholine improves solubility; methoxybenzyl may influence receptor selectivity.
(R,E)-N-(1-(6-Chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo...)acrylamide Imidazo[4,5-b]pyridine, cyanoacrylamide, methylpiperazine C29H31ClN8O (exact MW N/A) Cyanoacrylamide enhances electrophilicity for covalent binding; methylpiperazine aids solubility.

Functional Group Analysis

  • Tetrazole vs. Other Heterocycles :
    The tetrazole group in the target compound and TPIN () acts as a bioisostere for carboxylic acids, offering metabolic stability and hydrogen-bonding capacity. In contrast, benzimidazole derivatives () or morpholine-containing compounds () prioritize bulkier aromatic systems, which may improve target affinity but reduce solubility .

  • Imidazole Carbonyl vs. Comparatively, the trifluoromethyl group in ’s compound increases hydrophobicity, favoring blood-brain barrier penetration, while isonicotinamide in TPIN introduces a pyridine ring for additional dipole interactions .
  • Cyclohexane Core vs. In contrast, acrylamide-linked compounds () or triazole-thiazole derivatives () employ flexible linkers, enabling adaptive binding to diverse targets .

Biological Activity

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound with potential therapeutic applications. Its structure incorporates functional groups that suggest various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data from recent studies and research findings.

Structural Overview

The compound features:

  • Imidazole moiety : Known for its role in various biological processes.
  • Tetrazole ring : Associated with significant pharmacological activity.
  • Cyclohexanecarboxamide backbone : Contributes to the molecule's stability and interaction with biological targets.

Biological Activities

Research indicates that the compound exhibits several biological activities, including:

  • Anticancer Activity :
    • Compounds containing tetrazole rings have been studied for their ability to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, related tetrazole derivatives have shown IC50 values ranging from 0.090 to 0.650 µM against various cancer cell lines, including SGC-7901 and HeLa cells .
  • Cholinesterase Inhibition :
    • Tetrazole derivatives have been evaluated for their potential as cholinesterase inhibitors, which are critical in treating Alzheimer's disease. Some derivatives demonstrated inhibition percentages of up to 29.56% against acetylcholinesterase (AChE), suggesting that similar compounds may possess neuroprotective properties .
  • Antimicrobial Properties :
    • The structural characteristics of imidazole and tetrazole moieties are linked to antimicrobial activities. Compounds with these features have shown effectiveness against various bacterial strains, although specific data on this compound's efficacy is limited.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityIC50 Values
Compound AImidazole + TetrazoleAnticancer0.090 µM
Compound BImidazole + ThiazoleAntimicrobialNot specified
Compound CTetrazole + PhenylCholinesterase Inhibitor29.56% at 1 mM

Research Insights

A study focusing on the synthesis and evaluation of tetrazole derivatives highlighted that structural modifications could enhance biological activity. The incorporation of electron-donating groups significantly improved the inhibition of AChE, indicating that similar strategies could be applied to optimize this compound for therapeutic use .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Microtubule Destabilization : Similar compounds have been shown to bind tubulin, disrupting microtubule dynamics, which is crucial for cancer cell proliferation.
  • Inhibition of Cholinesterase Enzymes : By blocking AChE activity, the compound may enhance acetylcholine levels in synaptic clefts, potentially improving cognitive function in neurodegenerative conditions.

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